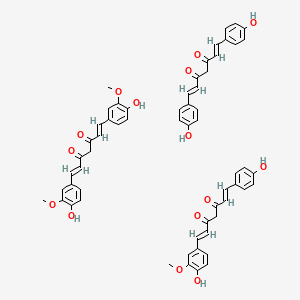
Oleoresin tumeric
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleoresin turmeric is an organic extract derived from the rhizomes of the turmeric plant (Curcuma longa). This compound is known for its vibrant yellow color and is widely used as a spice, coloring agent, and for its medicinal properties. The primary active components in oleoresin turmeric are curcuminoids, which include curcumin, demethoxycurcumin, and bisdemethoxycurcumin .
Vorbereitungsmethoden
Oleoresin turmeric is typically prepared through solvent extraction methods. The ground turmeric is extracted using organic solvents such as acetone, ethanol, or supercritical carbon dioxide. The extraction process involves heating the turmeric with the solvent, followed by condensation and separation of the oleoresin from the solvent . Industrial production methods often use supercritical fluid extraction (SFE) due to its efficiency and ability to produce high-quality oleoresin without thermal degradation .
Analyse Chemischer Reaktionen
Oleoresin turmeric undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed from these reactions are derivatives of curcuminoids, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Oleoresin turmeric has a wide range of scientific research applications. In chemistry, it is used as a natural dye and in the synthesis of curcumin derivatives. In biology and medicine, it is studied for its anti-inflammatory, antioxidant, and anticancer properties. It is also used in the food industry as a natural coloring agent and preservative . Recent research has focused on its potential in treating various diseases, including arthritis, diabetes, and cancer .
Wirkmechanismus
The primary mechanism of action of oleoresin turmeric is through its curcuminoids, which exert their effects by modulating various molecular targets and pathways. Curcumin, the most studied curcuminoid, inhibits the activity of nuclear factor-kappa B (NF-κB), a protein complex involved in inflammation and cancer. It also modulates the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are involved in inflammatory processes .
Vergleich Mit ähnlichen Verbindungen
Oleoresin turmeric is unique due to its high curcuminoid content and its broad spectrum of biological activities. Similar compounds include ginger oleoresin, which contains gingerols and shogaols, and black pepper oleoresin, which contains piperine. While these compounds also exhibit anti-inflammatory and antioxidant properties, oleoresin turmeric is particularly noted for its potent anticancer effects and its use as a natural dye .
Eigenschaften
Molekularformel |
C60H54O15 |
|---|---|
Molekulargewicht |
1015.1 g/mol |
IUPAC-Name |
(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione;(1E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione;(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C21H20O6.C20H18O5.C19H16O4/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2;1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14;20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h3-12,24-25H,13H2,1-2H3;2-12,21,24H,13H2,1H3;1-12,20-21H,13H2/b7-3+,8-4+;9-4+,10-5+;11-5+,12-6+ |
InChI-Schlüssel |
IYXGMLAORQQRHW-LITQUBMNSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O.COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O.C1=CC(=CC=C1/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O.COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O.C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















